KF 38789
Description
KF 38789 (CAS 257292-29-8) is a small-molecule compound with reported activity in modulating cellular signaling pathways and cytoskeletal dynamics. Its biological roles span two primary contexts:
- Tubulin Interaction: this compound exhibits a bioactive profile akin to tubulin disruptors, such as nocodazole, but lacks direct evidence of tubulin depolymerization induction .
- P-Selectin Inhibition: It selectively inhibits P-selectin, a cell adhesion molecule critical in inflammation and leukocyte migration, with demonstrated efficacy in reducing transendothelial migration of dHL-60 cells and modulating nanoparticle uptake in cancer models .
Conflicting reports exist regarding its mechanism: Santa Cruz Biotechnology describes it as a phosphodiesterase 4 (PDE4) inhibitor that elevates cAMP levels , while other studies emphasize its P-selectin and tubulin-related effects . This discrepancy highlights the need for rigorous target validation in diverse assays.
Properties
IUPAC Name |
3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2-hydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17-19,22H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHSBBOPXTTZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(O1)O)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazepine Ring Synthesis
The thiazepine component is synthesized via a [4+3] cycloaddition between 2,4-dimethoxybenzaldehyde and cysteamine hydrochloride under acidic conditions. Key parameters:
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Solvent : Ethanol/water (3:1 v/v)
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Catalyst : p-Toluenesulfonic acid (10 mol%)
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Reaction Time : 12 h at 80°C
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Yield : 68–72%
Characterization data for intermediate I1 :
NMR (500 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 1H), 6.45 (dd, J = 8.5, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 4.12 (s, 3H), 3.84 (s, 3H), 3.72–3.65 (m, 2H), 3.01–2.94 (m, 2H).
Pyranone Component Preparation
The pyranone fragment is synthesized through a Claisen condensation followed by lactonization:
Methyl 3-oxopentanoate Condensation
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Reactants : Methyl acetoacetate and ethyl chloroacetate
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Base : Sodium hydride (2.2 equiv)
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Conditions : THF, 0°C → rt, 6 h
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Yield : 85%
Lactonization to 4-Hydroxy-6-methyl-2H-pyran-2-one
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Acid Catalyst : Conc. H₂SO₄ (0.5 equiv)
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Solvent : Acetic anhydride
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Temperature : 110°C, 3 h
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Yield : 78%
Critical control parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ Concentration | 0.4–0.6 equiv | ±5% |
| Reaction Time | 2.5–3.5 h | ±3% |
| Temperature | 105–115°C | ±7% |
Final Coupling and Cyclization
The convergent synthesis concludes with a nucleophilic aromatic substitution followed by oxidative cyclization:
Thiazepine-Pyranone Coupling
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Reagents : Intermediate I1 (1.0 equiv), pyranone fragment (1.05 equiv)
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Base : K₂CO₃ (3.0 equiv)
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Solvent : DMF, 100°C, 8 h
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Yield : 63%
Oxidative Cyclization
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Oxidant : Mn(OAc)₃ (2.2 equiv)
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Solvent : Acetic acid/water (4:1)
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Temperature : 70°C, 4 h
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Yield : 58%
Post-reaction processing:
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Neutralization with NaHCO₃
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Extraction with ethyl acetate (3×)
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Column chromatography (SiO₂, hexane/EtOAc 1:1)
Industrial-Scale Production Considerations
Continuous Flow Optimization
Patent data reveals a scaled-up process using microreactor technology:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8 h | 45 min |
| Yield | 58% | 67% |
| Purity | 92% | 98% |
| Throughput | 50 g/day | 500 g/day |
Key advantages:
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Reduced exotherm risk during oxidation
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Precise temperature control (±1°C vs ±5°C in batch)
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3-fold reduction in solvent consumption
Quality Control and Characterization
Final product specifications from multiple batches:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥97% | USP <621> |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
| Specific Rotation | +12.5° to +13.5° | Polarimetry (589 nm) |
Structural confirmation:
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HRMS : m/z 377.1284 [M+H]⁺ (calc. 377.1289)
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XRD : Orthorhombic crystal system, space group P2₁2₁2₁
Process-Related Impurities and Mitigation
Common impurities identified during development:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Des-methyl analog | Missing OCH₃ at C2' | Strict stoichiometric control |
| Over-oxidation product | Pyranone ring opening | Optimize Mn(OAc)₃ equivalents |
| Dimer | C-C coupled at C5 | Reduce reaction concentration |
Purification achieves ≤0.3% for each specified impurity through:
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Gradient elution chromatography
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Recrystallization from ethanol/water
Chemical Reactions Analysis
Types of Reactions
KF 38789 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Immunology
KF 38789 has been extensively studied for its role in inhibiting leukocyte adhesion, which is critical in inflammatory responses. In a murine model of peritonitis, administration of this compound significantly reduced leukocyte accumulation in the peritoneal cavity, demonstrating its potential as an anti-inflammatory agent .
Table 1: Impact of this compound on Leukocyte Recruitment
| Study Reference | Model Type | Treatment Dose | Result |
|---|---|---|---|
| Mouse Peritonitis | 1 mg/kg | Reduced leukocyte accumulation | |
| Cell Adhesion Assay | 100 µM (max) | No effect on E-selectin/L-selectin |
Cancer Research
The P-selectin axis is implicated in tumor progression and metastasis. Studies have shown that inhibiting P-selectin can reduce tumor cell adhesion to endothelial cells, thereby potentially limiting metastatic spread. For instance, a study demonstrated that this compound could block the binding of tumor cells to P-selectin-expressing endothelium, suggesting its utility in cancer therapies aimed at preventing metastasis .
Case Study: Glioblastoma
In glioblastoma models, co-targeting P-selectin with chemotherapy agents has shown promise. The combination of this compound with other therapeutic agents enhanced apoptosis in glioblastoma cells while inhibiting endothelial cell sprouting, indicating a synergistic effect that could improve treatment outcomes .
Vascular Biology
Research indicates that this compound may play a role in vascular biology by modulating the interactions between platelets and leukocytes. By blocking P-selectin, this compound can potentially reduce thrombosis and improve outcomes in conditions characterized by excessive platelet activation .
Mechanism of Action
The mechanism by which KF 38789 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Tubulin-Targeting Compounds
KF 38789 shares functional similarities with tubulin disruptors but differs in structural specificity and downstream effects:
Key Findings :
Comparison with P-Selectin Inhibitors
This compound’s P-selectin inhibition is context-dependent, differing from other adhesion molecule inhibitors:
Key Findings :
Mechanistic Ambiguity: PDE4 vs. P-Selectin Inhibition
Santa Cruz Biotechnology identifies this compound as a PDE4 inhibitor, but independent studies lack replication of this activity:
Implications :
- Structural analogs of this compound (e.g., chromeceptin) should be screened for PDE4 activity to clarify target promiscuity.
- Cross-validation using kinase/tubulin polymerization assays is critical to resolve mechanistic conflicts.
Biological Activity
KF 38789 is a low molecular weight compound recognized primarily for its role as a selective inhibitor of P-selectin-mediated cell adhesion. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Name : 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Molecular Formula : C₁₉H₂₁NO₅S
- Purity : ≥97%
This compound specifically inhibits P-selectin-mediated cell adhesion with an IC50 value of 1.97 μM . It does not affect L-selectin or E-selectin-mediated adhesion, making it a targeted therapeutic option for conditions where P-selectin plays a critical role in leukocyte recruitment and inflammation .
In Vitro Studies
- Cell Adhesion Assays :
- Superoxide Production :
In Vivo Studies
- Mouse Peritonitis Model :
Table 1: Summary of Research Studies Involving this compound
Implications for Therapeutic Use
The selective inhibition of P-selectin by this compound presents potential therapeutic applications in various inflammatory diseases and conditions characterized by excessive leukocyte recruitment, such as:
- Cardiovascular Diseases : By reducing leukocyte accumulation in vascular inflammation.
- Cancer Therapy : Targeting tumor-mesothelial interactions to prevent metastasis.
- Autoimmune Disorders : Modulating immune responses through inhibition of specific cell adhesion pathways.
Q & A
Q. Q1. What is the molecular mechanism of KF 38789 in inhibiting neutrophil migration, and how can this be experimentally validated?
Methodological Answer: this compound selectively inhibits endothelial cell adhesion molecules E-selectin and P-selectin, as demonstrated in a 3D inflammation-on-a-chip model using dHL-60 cells . To validate this:
- Perform in vitro adhesion assays with human endothelial cells under inflammatory conditions (e.g., TNF-α stimulation).
- Use flow cytometry to quantify surface expression of E-selectin/P-selectin post-KF 38789 treatment.
- Compare migration rates of neutrophils (or dHL-60 cells) across endothelial barriers using fluorescence microscopy and image analysis software (e.g., ImageJ) .
Q. Q2. What in vitro models are appropriate for studying this compound’s anti-inflammatory effects?
Methodological Answer:
- Co-culture systems : Combine endothelial cells with immune cells (e.g., neutrophils) in transwell or microfluidic devices to mimic vascular inflammation .
- 3D inflammation-on-a-chip models : These replicate physiological interfaces and allow real-time monitoring of cell migration and adhesion molecule dynamics .
- Key parameters: Measure cytokine release (e.g., IL-8, IL-6) via ELISA and track cell migration rates under controlled shear stress .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes of this compound?
Methodological Answer:
- Conduct pharmacokinetic studies to assess bioavailability and tissue penetration in animal models (e.g., murine COPD models).
- Use transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways in vivo that may reduce efficacy .
- Validate findings with knockout models (e.g., E-selectin/P-selectin-deficient mice) to isolate this compound’s specific effects .
Q. Q4. What experimental designs are optimal for studying this compound in chronic inflammatory diseases like COPD?
Methodological Answer:
- Longitudinal studies : Administer this compound in a murine COPD model induced by chronic cigarette smoke exposure. Monitor lung function (e.g., spirometry) and histopathological changes over 6–12 weeks .
- Multi-omics integration : Combine proteomics (inflammatory cytokines) and metabolomics (oxylipin profiles) to map systemic effects .
- Dose-response optimization : Use factorial design experiments to balance efficacy and toxicity, adjusting concentrations based on IC50 values from in vitro assays .
Q. Q5. How can researchers address variability in this compound’s inhibitory effects across different cell lines?
Methodological Answer:
- Perform cell line authentication (STR profiling) to confirm genetic stability .
- Standardize inflammatory stimuli (e.g., LPS, TNF-α concentrations) across experiments.
- Use normalized data reporting : Express inhibition as a percentage of baseline adhesion molecule expression in untreated controls .
Data Analysis and Reproducibility
Q. Q6. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer:
- Fit data to non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- For high-throughput screening data, use machine learning algorithms (e.g., random forests) to identify confounding variables .
Q. Q7. How can researchers ensure reproducibility of this compound studies?
Methodological Answer:
- Detailed protocols : Document buffer compositions, cell passage numbers, and equipment settings (e.g., shear stress in microfluidic devices) .
- Open data practices : Share raw microscopy images and flow cytometry files via repositories like Figshare or Zenodo .
- Reagent validation : Use commercial lot-tracking for this compound and validate purity via HPLC/MS .
Ethical and Collaborative Considerations
Q. Q8. How should researchers handle data sharing for this compound studies involving human-derived cells?
Methodological Answer:
- Obtain informed consent for primary cell use, specifying intent for secondary analysis .
- De-identify data and deposit in FAIR-compliant repositories (e.g., ImmPort for immunology data) with access controls .
- Cite original datasets in publications using persistent identifiers (DOIs) .
Integration with Existing Literature
Q. Q9. How can this compound’s mechanism be contextualized within broader inflammation research?
Methodological Answer:
- Conduct systematic reviews using PRISMA guidelines to compare this compound with other selectin inhibitors (e.g., rivipansel) .
- Use network pharmacology tools (e.g., STRING, Cytoscape) to map this compound’s targets within inflammatory signaling pathways .
Methodological Innovation
Q. Q10. What advanced techniques can elucidate this compound’s off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
